molecular formula C20H22ClN2O4P B11405182 Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11405182
M. Wt: 420.8 g/mol
InChI Key: QHXDWFOTHJCUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a phosphonate group, an oxazole ring, and substituted benzyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phosphonate group and the substituted benzyl groups. Common reagents used in these reactions include phosphorus oxychloride, dimethylamine, and various benzyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include substituted oxazoles, phosphonates, and benzyl derivatives. These products can have diverse applications in different fields.

Scientific Research Applications

Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphonate group plays a crucial role in its binding affinity and specificity, while the oxazole ring and benzyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2-bis(4-chlorobenzyl)malonate
  • Dimethyl 2,2-bis(4-methylbenzyl)malonate

Uniqueness

Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate is unique due to its combination of a phosphonate group, an oxazole ring, and substituted benzyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C20H22ClN2O4P

Molecular Weight

420.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22ClN2O4P/c1-14-4-6-16(7-5-14)13-22-19-20(28(24,25-2)26-3)23-18(27-19)12-15-8-10-17(21)11-9-15/h4-11,22H,12-13H2,1-3H3

InChI Key

QHXDWFOTHJCUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)CC3=CC=C(C=C3)Cl)P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.